molecular formula C21H18N2O5S B2834476 N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide CAS No. 1797965-88-8

N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide

Cat. No.: B2834476
CAS No.: 1797965-88-8
M. Wt: 410.44
InChI Key: MJUUWLZQUFLZFN-UHFFFAOYSA-N
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Description

“N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide” is a complex organic molecule featuring a benzodioxolyl moiety, a thiophene ring substituted with a hydroxyphenylmethyl group, and an ethanediamide linker. The thiophene substituent introduces sulfur-based electronic effects, while the hydroxyphenylmethyl group may influence solubility and hydrogen-bonding capacity. The ethanediamide backbone likely serves as a flexible spacer, enabling conformational adaptability in binding scenarios.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c24-19(13-4-2-1-3-5-13)18-9-7-15(29-18)11-22-20(25)21(26)23-14-6-8-16-17(10-14)28-12-27-16/h1-10,19,24H,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUUWLZQUFLZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide involves its interaction with cellular targets. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound likely interacts with microtubules, disrupting their assembly and leading to cell death.

Comparison with Similar Compounds

Research Implications and Limitations

  • Drug Discovery : Hybrid benzodioxole-thiophene systems may exhibit enhanced pharmacokinetic profiles compared to simpler thiadiazoles or benzimidazoles.
  • Materials Science : The electron-rich benzodioxole moiety could improve charge transport in organic semiconductors.

Limitations :

  • Absence of experimental data (e.g., XRD, bioactivity) for the target compound necessitates further study.

Biological Activity

N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant studies.

Structural Characteristics

The compound consists of several notable structural components:

  • Benzodioxole Moiety : Known for its ability to interact with various biological targets, this moiety enhances the compound's potential for therapeutic applications.
  • Thiophene Ring : This structure contributes to the compound's chemical reactivity and ability to form hydrogen bonds with polar residues in proteins.
  • Ethanediamide Backbone : Serves as a functional link between the aromatic systems, facilitating interactions with biological targets.

These structural features suggest that the compound may modulate enzyme and receptor activities, potentially leading to therapeutic effects in various biological systems .

The biological activity of this compound can be attributed to its ability to engage with specific molecular targets. Key interactions include:

  • Binding with Aromatic Amino Acids : The benzodioxole moiety can interact with aromatic residues in proteins, influencing their conformation and function.
  • Hydrogen Bond Formation : The thiophene structure may form hydrogen bonds with polar residues, further modulating protein activity.

Therapeutic Potential

Research indicates that this compound has potential applications in treating diseases related to enzyme dysfunction or receptor modulation. Molecular dynamics simulations and docking studies have shown promising results regarding its binding affinity to specific protein targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities in Related Compounds

Compound NameBiological ActivityReference
Compound AAntitumor
Compound BAntibacterial
Compound CAnti-inflammatory
This compoundPotential enzyme modulation

Molecular Dynamics Simulations

Molecular dynamics simulations have provided further evidence of the compound's potential:

  • Binding Affinity : Studies indicate that it can effectively bind to specific protein targets, influencing their activity.
  • Therapeutic Implications : These interactions may lead to therapeutic benefits against various conditions, particularly those involving receptor modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide, and how can purity be maximized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, starting with functionalization of the benzodioxole and thiophene moieties. Key steps include:

  • Coupling reactions : Use coupling agents like EDC/HOBt to form amide bonds between the benzodioxol-5-yl and thiophene-methyl groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency, while inert atmospheres prevent oxidation of sensitive groups .
  • Purification : HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer :

  • NMR spectroscopy : ¹H NMR confirms proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, thiophene protons at δ 7.3–7.5 ppm) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement of the hydroxy(phenyl)methyl group, critical for understanding steric effects .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1650 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .

Q. What preliminary biological activity data exist for this compound, and how are these assays designed?

  • Methodological Answer :

  • In vitro assays : Test inhibition of cyclooxygenase-2 (COX-2) or kinases using ELISA-based protocols (IC₅₀ values reported in µM range) .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
  • Control experiments : Include positive controls (e.g., celecoxib for COX-2) and solvent-only controls to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal assays : If a study reports anti-inflammatory activity but another shows no effect, validate using both COX-2 enzymatic assays and TNF-α suppression models .
  • Structural analogs : Compare activity with derivatives lacking the hydroxy(phenyl)methyl group to identify critical pharmacophores .
  • Dose optimization : Re-evaluate activity across a broader concentration range (e.g., 0.01–200 µM) to detect biphasic effects .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Key interactions include hydrogen bonding between the ethanediamide carbonyl and Arg120 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex; analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., benzodioxole vs. phenyl) with IC₅₀ values to guide structural optimization .

Q. How can metabolic stability and degradation pathways of this compound be systematically studied?

  • Methodological Answer :

  • Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH, then analyze via LC-MS/MS for phase I metabolites (e.g., hydroxylation at the benzodioxole ring) .
  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation products using UPLC-PDA .
  • Stability profiling : Assess solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to predict oral bioavailability .

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